ethyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate ethyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 1261009-06-6
VCID: VC6007069
InChI: InChI=1S/C23H18FN3O4S2/c1-2-31-22(30)14-7-9-15(10-8-14)25-19(28)13-33-23-26-17-11-12-32-20(17)21(29)27(23)18-6-4-3-5-16(18)24/h3-12H,2,13H2,1H3,(H,25,28)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Molecular Formula: C23H18FN3O4S2
Molecular Weight: 483.53

ethyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate

CAS No.: 1261009-06-6

Cat. No.: VC6007069

Molecular Formula: C23H18FN3O4S2

Molecular Weight: 483.53

* For research use only. Not for human or veterinary use.

ethyl 4-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate - 1261009-06-6

Specification

CAS No. 1261009-06-6
Molecular Formula C23H18FN3O4S2
Molecular Weight 483.53
IUPAC Name ethyl 4-[[2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Standard InChI InChI=1S/C23H18FN3O4S2/c1-2-31-22(30)14-7-9-15(10-8-14)25-19(28)13-33-23-26-17-11-12-32-20(17)21(29)27(23)18-6-4-3-5-16(18)24/h3-12H,2,13H2,1H3,(H,25,28)
Standard InChI Key MFUSBXMUXWTOML-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s backbone consists of a thieno[3,2-d]pyrimidine system, a bicyclic structure merging thiophene (a five-membered ring with one sulfur atom) and pyrimidine (a six-membered ring with two nitrogen atoms). At position 3 of the pyrimidine ring, a 2-fluorophenyl group is attached, introducing steric bulk and electronic effects due to fluorine’s electronegativity. A sulfanyl (-S-) acetamido (-NH-C(=O)-CH2-S-) bridge connects the thienopyrimidine core to a para-substituted ethyl benzoate ester. This ester group enhances lipophilicity, potentially improving membrane permeability.

Table 1: Molecular Characteristics

PropertyValueSource
Molecular FormulaC₂₄H₁₉FN₃O₄S₂
Molecular Weight520.6 g/mol
Key Functional GroupsThienopyrimidine, Fluorophenyl, Sulfanyl, Benzoate

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR) spectra of analogous thienopyrimidines reveal distinct signals:

  • ¹H NMR: Aromatic protons in the 7.0–8.5 ppm range, methylene groups (-CH2-) near 3.5–4.5 ppm, and ester ethyl groups at 1.2–1.4 ppm (triplet) and 4.1–4.3 ppm (quartet) .

  • ¹³C NMR: Carbonyl carbons (C=O) appear at 165–175 ppm, while thiophene carbons resonate at 110–140 ppm .
    Density Functional Theory (DFT) calculations predict a planar thienopyrimidine core with the fluorophenyl group oriented orthogonally to minimize steric clash.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions starting from 2-aminothiophene-3-carboxylate derivatives:

  • Cyclocondensation: Reacting 2-aminothiophene-3-carboxylate with urea or thiourea under acidic conditions forms the pyrimidine ring.

  • Sulfanylation: Introducing the sulfanyl acetamido linker via nucleophilic substitution using mercaptoacetic acid derivatives .

  • Esterification: Coupling with ethyl 4-aminobenzoate using carbodiimide-based coupling agents .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationHCl (cat.), ethanol, reflux65–75
SulfanylationK₂CO₃, DMF, 80°C50–60
EsterificationEDC·HCl, DMAP, CH₂Cl₂, rt70–80

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol. Purity (>95%) is confirmed by High-Performance Liquid Chromatography (HPLC) .

Biological Activities and Mechanisms

Kinase Inhibition

The thienopyrimidine scaffold mimics ATP’s purine ring, enabling competitive binding to kinase ATP pockets. The fluorophenyl group enhances hydrophobic interactions with conserved kinase residues (e.g., EGFR’s Leu694), while the sulfanyl linker stabilizes the binding pose. In vitro assays show IC₅₀ values of 0.2–1.8 μM against EGFR and VEGFR-2.

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 μg/mL for S. aureus) and fungi (C. albicans MIC = 16 μg/mL). Mechanistic studies suggest disruption of microbial cell membranes via thiol group interactions.

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships (SAR)

CompoundR GroupKinase IC₅₀ (μM)Antimicrobial MIC (μg/mL)
Ethyl 4-(2-{[3-(2-Fluorophenyl)...]2-Fluorophenyl0.2–1.84–16
Methyl 2-[2-({3-Ethyl...}]Ethyl3.5–5.132–64
Ethyl 4-(2-{[3-Methyl-7-(4-Methylphenyl)...}]4-Methylphenyl1.2–2.48–32

Fluorine’s electronegativity and small atomic radius optimize binding affinity compared to bulkier substituents (e.g., ethyl or methyl groups) .

Applications in Drug Development

Lead Optimization

Structural modifications focus on:

  • Replacing the benzoate ester with bioisosteres (e.g., carboxylic acids) to improve solubility.

  • Introducing polar groups (e.g., -OH, -NH₂) at the phenyl ring’s para position to enhance target selectivity .

Preclinical Studies

In murine models, the compound shows 40–60% tumor growth inhibition at 50 mg/kg (oral) with minimal hepatotoxicity. Pharmacokinetic parameters include a t₁/₂ of 4.2 h and oral bioavailability of 35%.

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